(E)-Hex-3-enyl butyrate
Overview
Description
(E)-Hex-3-enyl butyrate, also known as (E)-3-hexenyl butanoate, is an ester compound with the molecular formula C10H18O2. It is commonly found in various fruits and plants, contributing to their characteristic aromas. This compound is known for its pleasant, fruity odor, making it a valuable component in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Hex-3-enyl butyrate can be synthesized through the esterification of butanoic acid with (E)-3-hexen-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
Butanoic acid+(E)-3-hexen-1-ol→(E)-3-hexenyl butanoate+water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 3-hexenyl ester, (E)- often involves continuous esterification processes. These processes utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to achieve high yields and purity of the ester product .
Chemical Reactions Analysis
Types of Reactions
(E)-Hex-3-enyl butyrate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and (E)-3-hexen-1-ol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: The ester can undergo oxidation to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butanoic acid and (E)-3-hexen-1-ol.
Transesterification: Different esters and alcohols.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
(E)-Hex-3-enyl butyrate has several scientific research applications:
Flavor and Fragrance Industry: It is widely used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
Agricultural Research: The compound is studied for its role in plant-insect interactions, particularly in attracting pollinators and repelling pests.
Biological Studies: It is used in research on plant metabolism and the biosynthesis of volatile organic compounds.
Medical Research: The ester is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of butanoic acid, 3-hexenyl ester, (E)- involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, the ester can be hydrolyzed by esterases to release butanoic acid and (E)-3-hexen-1-ol, which may exert various biological effects. The molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
(E)-Hex-3-enyl butyrate can be compared with other similar esters, such as:
Butanoic acid, 3-hexenyl ester, (Z)-: The (Z)-isomer has a different spatial arrangement, leading to variations in odor and reactivity.
Hexanoic acid, 3-hexenyl ester: This compound has a longer carbon chain, resulting in different physical and chemical properties.
Butanoic acid, 2-hexenyl ester: The position of the double bond in the hexenyl group affects the compound’s reactivity and aroma.
The uniqueness of butanoic acid, 3-hexenyl ester, (E)- lies in its specific (E)-configuration, which imparts distinct olfactory characteristics and influences its chemical behavior .
Properties
IUPAC Name |
[(E)-hex-3-enyl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOPXVYTWUHDS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880891 | |
Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53398-84-8 | |
Record name | trans-3-Hexenyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53398-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexenyl butyrate, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-hex-3-enyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXENYL BUTYRATE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7S17GR7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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